[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol
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Overview
Description
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol This compound is known for its unique structure, which includes a morpholine ring substituted with an aminophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol typically involves the reaction of 2-aminophenol with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The aminophenyl group can be reduced to form a corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but lacking the aminophenyl and hydroxymethyl groups.
2-Aminophenol: Contains the aminophenyl group but lacks the morpholine ring.
Epichlorohydrin: Used as a precursor in the synthesis of [(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol.
Uniqueness
This compound is unique due to its combination of a morpholine ring, an aminophenyl group, and a hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
CAS No. |
2260917-94-8 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.3 |
Purity |
0 |
Origin of Product |
United States |
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